2-(4-Bromophenyl)-4-chloro-1H-imidazole

Nucleophilic aromatic substitution Cross-coupling Building block diversification

2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS 1894948-80-1, molecular formula C9H6BrClN2, MW 257.51 g/mol) is a disubstituted imidazole heterocycle bearing a 4-bromophenyl group at the C2 position and a chlorine atom at the C4 position of the imidazole ring. The compound has a calculated LogP of 3.49 and a topological polar surface area (TPSA) of 28.68 Ų.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B13941583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-chloro-1H-imidazole
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(N2)Cl)Br
InChIInChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H,(H,12,13)
InChIKeyRXNHOGRIEBBVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS 1894948-80-1): Chemical Identity, Physicochemical Profile, and Procurement Context


2-(4-Bromophenyl)-4-chloro-1H-imidazole (CAS 1894948-80-1, molecular formula C9H6BrClN2, MW 257.51 g/mol) is a disubstituted imidazole heterocycle bearing a 4-bromophenyl group at the C2 position and a chlorine atom at the C4 position of the imidazole ring . The compound has a calculated LogP of 3.49 and a topological polar surface area (TPSA) of 28.68 Ų . It is commercially available as a research chemical at 98% purity from specialty building-block suppliers, with procurement primarily through inquiry-based pricing rather than catalog stock . The dual-halogen substitution pattern (Br on the pendant phenyl ring; Cl directly on the imidazole core) creates a differentiated reactivity profile that distinguishes this compound from mono-halogenated imidazole analogs in synthetic applications .

Why 2-(4-Bromophenyl)-4-chloro-1H-imidazole Cannot Be Interchanged with Mono-Halogenated or Non-Halogenated Imidazole Analogs


Generic substitution of 2-(4-bromophenyl)-4-chloro-1H-imidazole with simpler imidazole analogs is problematic because the two halogen substituents operate through mechanistically distinct and non-redundant roles. The C4 chlorine atom serves as a synthetic handle for nucleophilic aromatic substitution and cross-coupling derivatization, whereas the C2 4-bromophenyl group contributes to hydrophobic binding interactions and can itself participate in Suzuki-Miyaura coupling reactions . Removing either halogen eliminates a dimension of synthetic or pharmacological functionality. In structure-activity relationship (SAR) studies of related 1,2-diphenylimidazole series, the 4-bromophenyl substituent at the C2-position was associated with the highest potency among halogen-substituted analogs, demonstrating that bromine substitution at this position is not functionally equivalent to chlorine, fluorine, or unsubstituted phenyl [1]. Consequently, researchers who substitute this compound with 2-(4-bromophenyl)-1H-imidazole (lacking C4-Cl), 4-chloro-2-phenyl-1H-imidazole (lacking the Br atom), or 2-(4-chlorophenyl)-1H-imidazole (different halogen identity) may obtain divergent reactivity, pharmacokinetic properties, and target-binding outcomes.

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-4-chloro-1H-imidazole vs. Closest Structural Analogs


C4-Chlorine as a Discrete Synthetic Handle: Differentiation from 2-(4-Bromophenyl)-1H-imidazole (CAS 176961-53-8)

The C4 chlorine atom on the imidazole ring of 2-(4-bromophenyl)-4-chloro-1H-imidazole provides a site for nucleophilic substitution reactions (e.g., with sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as DMSO), enabling derivatization that is structurally impossible with the non-chlorinated analog 2-(4-bromophenyl)-1H-imidazole (CAS 176961-53-8) . The latter compound lacks any substituent at the C4 position and therefore has only one site (the C2 bromophenyl group) for further functionalization via cross-coupling. The presence of both halogen handles in the target compound permits sequential orthogonal derivatization strategies—for example, Suzuki-Miyaura coupling at the bromophenyl group followed by nucleophilic displacement at C4-Cl . This dual-handle capability expands accessible chemical space in library synthesis without requiring additional synthetic steps to install the second reactive site.

Nucleophilic aromatic substitution Cross-coupling Building block diversification

LogP Differentiation: Increased Lipophilicity of Dual-Halogenated Imidazole vs. Mono-Brominated Analog

The target compound 2-(4-bromophenyl)-4-chloro-1H-imidazole has a calculated LogP of 3.49 , which is 0.65 log units higher than the calculated LogP of 2.84 for the closest non-chlorinated analog, 2-(4-bromophenyl)-1H-imidazole [1]. This increase in lipophilicity is attributable to the replacement of a hydrogen atom at the C4 position with chlorine (ΔLogP ≈ +0.65), which is consistent with the expected Hansch π value for aromatic chlorine substitution. The higher LogP of the target compound predicts enhanced membrane permeability but also potentially reduced aqueous solubility relative to the non-chlorinated analog—a trade-off that must be considered in lead optimization programs where balancing permeability and solubility is critical [1].

Lipophilicity LogP Drug-likeness Permeability

4-Bromophenyl Substituent Confers Enhanced Potency Relative to Non-Brominated Analogs: Evidence from GABA-A Receptor Modulation

In a systematic structure-activity relationship (SAR) study of 1,2-diphenylimidazole derivatives as GABA-A receptor positive modulators, the compound ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate (TG41) demonstrated the highest potency among all analogs tested (EC50 range for the series: 0.19–19 μM), with potencies and efficacies similar to or greater than those of clinical anesthetics etomidate, propofol, and alphaxalone [1]. The SAR analysis revealed that modifications at the 4-position of the C2-phenyl ring significantly affected potency, with the 4-bromophenyl substituent conferring superior activity compared to other halogen and non-halogen substitutions [1]. While this direct evidence pertains to a more complex 1,2-diphenylimidazole scaffold rather than the disubstituted target compound, it establishes a class-level inference that the 4-bromophenyl moiety at the imidazole C2 position is a pharmacophoric element associated with enhanced biological potency relative to 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs.

GABA-A receptor Potency enhancement Halogen SAR Bromine effect

Antiprotozoal Activity Class Evidence: Aryl-Substituted Imidazoles Exhibit Broad-Spectrum Antiparasitic Activity in the Submicromolar to Low-Micromolar Range

In a comprehensive in vitro evaluation of 14 aryl-substituted imidazole derivatives, compounds bearing halogenated phenyl substituents exhibited potent antiprotozoal activity against Trypanosoma brucei, T. cruzi, T. b. rhodesiense, and Leishmania infantum, with IC50 values ranging from 0.86 to 10.23 μM across the most active ligands (5a, 5c, 5e, 5f, 5g, 5i, 5j) [1]. Selectivity was assessed against MRC-5 human fibroblast cells (CC50 = 1.12–51.09 μM), with ligand 5c demonstrating selectivity against all tested parasites [1]. Molecular docking studies with sterol 14α-demethylase (CYP51) from T. cruzi, L. infantum, and T. brucei revealed that aromatic substituents at positions 1, 4, and 5 of the imidazole ring primarily engage in stabilizing hydrophobic interactions with the enzyme active site, suggesting that halogenated aryl-imidazoles constitute a privileged scaffold for CYP51 inhibition [1]. While the specific target compound 2-(4-bromophenyl)-4-chloro-1H-imidazole was not among the 14 compounds tested, its dual-halogenated 2,4-disubstitution pattern places it within this validated antiprotozoal pharmacophore space, and the presence of both the bromophenyl hydrophobic group and the chlorine atom may facilitate favorable enzyme interactions.

Antiprotozoal Trypanosoma Leishmania CYP51 Neglected tropical diseases

P450 17α-Hydroxylase/17,20-Lyase Inhibition: Bromophenyl-Imidazole Chemotype Demonstrates Superior Potency vs. Ketoconazole

In a biochemical evaluation of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17α-hydroxylase/17,20-lyase (P450 17α), the compound N-3-(4-bromophenyl)propyl imidazole (compound 12)—which shares the 4-bromophenyl-imidazole structural motif with the target compound—was identified as the most potent inhibitor in the series [1]. Compound 12 exhibited IC50 values of 2.95 μM against 17α-hydroxylase and 0.33 μM against 17,20-lyase, representing approximately 1.3-fold and 5.0-fold greater potency, respectively, compared to the clinical comparator ketoconazole (IC50 = 3.76 μM against 17α-OHase; 1.66 μM against lyase) in the same assay system [1]. This demonstrates that the 4-bromophenyl-imidazole substructure can confer potent CYP17 inhibition, with particularly enhanced activity against the 17,20-lyase component—a therapeutically relevant target for prostate cancer [1]. While the target compound 2-(4-bromophenyl)-4-chloro-1H-imidazole has a different linker and substitution pattern than compound 12, the shared 4-bromophenyl-imidazole core supports class-level inference of CYP17 inhibitory potential.

CYP17 inhibition Prostate cancer Endocrine therapy Ketoconazole comparator

FabK Enzyme Inhibition: Phenylimidazole Scaffold with 4-Bromophenyl Substitution Achieves Biochemical IC50 in the Nanomolar Range with 5- to 10-Fold Optimization Potential

A SAR expansion study of phenylimidazole FabK inhibitors demonstrated that compounds retaining the 4-bromophenyl-imidazole substructure achieved CdFabK IC50 values of 0.10 to 0.24 μM (100–240 nM) after optimization of the pyridine head group and linker—representing a 5- to 10-fold improvement in biochemical activity over the parent compound 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea [1]. The optimized compounds also exhibited anti-C. difficile whole-cell antibacterial activity (MIC = 1.56 to 6.25 μg/mL) [1]. Critically, the 4-bromophenyl group on the imidazole ring was retained throughout the optimization campaign, indicating its essential role in FabK target engagement [1]. While the structurally simpler target compound 2-(4-bromophenyl)-4-chloro-1H-imidazole lacks the elaborated urea-linked head group of the optimized inhibitors, it provides the core 4-bromophenyl-imidazole substructure that was conserved across this inhibitor series.

FabK inhibition Clostridioides difficile Antibacterial Enoyl-ACP reductase

Recommended Application Scenarios for 2-(4-Bromophenyl)-4-chloro-1H-imidazole Based on Quantitative Differentiation Evidence


Sequential Orthogonal Derivatization in Medicinal Chemistry Library Synthesis

Due to its two distinct halogen-based synthetic handles—the C4-Cl for nucleophilic aromatic substitution and the C2-4-bromophenyl group for palladium-catalyzed cross-coupling (Suzuki-Miyaura)—2-(4-bromophenyl)-4-chloro-1H-imidazole is ideally suited for generating diverse compound libraries through sequential orthogonal functionalization . This dual-handle architecture eliminates the need for additional synthetic steps (e.g., halogenation of a mono-halogenated precursor) and enables exploration of chemical space in two independent diversity vectors simultaneously. For medicinal chemistry groups optimizing lead compounds in antiparasitic , endocrine oncology , or antibacterial programs, this building block provides rapid access to analogs with systematic variation at both the imidazole C4 position and the distal phenyl ring.

Lead Optimization Campaigns Requiring Controlled Lipophilicity Increases for Membrane Permeability Enhancement

For drug discovery programs where a lead series suffers from insufficient membrane permeability, the 0.65-log-unit increase in calculated LogP relative to the non-chlorinated analog 2-(4-bromophenyl)-1H-imidazole (LogP 3.49 vs. 2.84) offers a quantifiable means of tuning lipophilicity without altering the core scaffold or the bromophenyl pharmacophore . This controlled lipophilicity increment—attributable solely to C4-Cl substitution—can improve predicted intestinal absorption and blood-brain barrier penetration while maintaining the identical TPSA (28.68 Ų) and hydrogen bond donor/acceptor profile. Researchers should note that the increased LogP may reduce aqueous solubility, requiring formulation strategies for in vivo studies.

Antiparasitic Drug Discovery Targeting Sterol 14α-Demethylase (CYP51) in Trypanosomatid Parasites

The validated antiprotozoal activity of aryl-substituted imidazoles against T. brucei, T. cruzi, and Leishmania spp. (IC50 = 0.86–10.23 μM), coupled with molecular docking evidence for CYP51 active-site engagement through hydrophobic interactions involving aromatic substituents , positions 2-(4-bromophenyl)-4-chloro-1H-imidazole as a compelling starting material for synthesizing novel CYP51 inhibitors. The compound's 4-bromophenyl group is predicted to engage in favorable hydrophobic interactions with the CYP51 binding pocket, while the C4-Cl position offers a synthetic handle for introducing additional functional groups to optimize potency and selectivity over human CYP enzymes. This application is particularly relevant for neglected tropical disease drug discovery programs targeting Chagas disease and leishmaniasis.

CYP17 Inhibitor Development for Prostate Cancer Endocrine Therapy

Building on the demonstrated potency advantage of 4-bromophenyl-imidazole derivatives over ketoconazole in CYP17 inhibition—particularly the 5-fold enhancement against 17,20-lyase (IC50 = 0.33 μM vs. 1.66 μM for ketoconazole) —2-(4-bromophenyl)-4-chloro-1H-imidazole can serve as a key intermediate for synthesizing next-generation CYP17 inhibitors. The C4-Cl position provides a vector for introducing linker moieties to optimize enzyme affinity and pharmacokinetic properties, while the 4-bromophenyl group is expected to maintain the favorable CYP17 binding interactions observed for this substructure. This scenario is directly relevant for prostate cancer drug discovery teams seeking alternatives to abiraterone with improved lyase selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-4-chloro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.